molecular formula C13H10Cl2FNO B1303459 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline CAS No. 439095-33-7

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline

Cat. No.: B1303459
CAS No.: 439095-33-7
M. Wt: 286.13 g/mol
InChI Key: CTGSZPQSDCVLRR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is systematically named 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline under IUPAC guidelines. This nomenclature reflects:

  • A central aniline group (benzenamine) substituted at positions 2 and 4 with chlorine atoms.
  • A methoxy group at position 5, where the methyl group is further substituted with a 3-fluorophenyl moiety.

The CAS Registry Number for this compound is 439095-33-7 . Alternative synonyms include 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline and 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline, as documented in PubChem and ChemSpider entries.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₀Cl₂FNO , derived from:

  • 13 carbon atoms : A benzene ring (6 C), a benzyl group (6 C), and one oxygen/nitrogen-bound carbon.
  • 10 hydrogen atoms : Distributed across the aromatic rings and methoxy bridge.
  • 2 chlorine atoms : At positions 2 and 4 on the aniline ring.
  • 1 fluorine atom : On the benzyl group’s meta position.

The molecular weight is 286.13 g/mol , calculated as follows:
$$
\text{Weight} = (13 \times 12.01) + (10 \times 1.01) + (2 \times 35.45) + (1 \times 19.00) + (1 \times 14.01) + (1 \times 16.00) = 286.13 \, \text{g/mol}.
$$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Aromatic protons on the aniline ring (δ 6.8–7.5 ppm), split into distinct signals due to chlorine and methoxy substituents.
    • Methoxy methylene group (CH₂O) as a singlet at δ 5.2 ppm.
    • Fluorine-coupled protons on the benzyl group (δ 7.1–7.4 ppm).
  • ¹³C NMR :

    • Carbons adjacent to chlorine (C2, C4) at δ 125–130 ppm.
    • Methoxy carbon (OCH₂) at δ 70–75 ppm.
    • Fluorine-substituted aromatic carbons (C3 of benzyl) at δ 115–120 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch (aniline) at ~3400 cm⁻¹.
  • C–Cl stretches at 550–750 cm⁻¹.
  • C–F vibration at 1100–1200 cm⁻¹.
  • Aromatic C=C stretches at 1450–1600 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 285.01 (M⁺, calculated for C₁₃H₁₀Cl₂FNO).
  • Fragmentation patterns:
    • Loss of Cl (35/37 Da) and benzyloxy group (107 Da).
    • Base peak at m/z 123 (C₆H₄Cl⁺).

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, structural analogs suggest:

  • Dihedral angles between the aniline and benzyl rings of ~60° due to steric hindrance from substituents.
  • Hydrogen bonding between the aniline NH₂ and adjacent oxygen atoms stabilizes the planar conformation.

Rotatable bonds (3 in total) include:

  • The methoxy CH₂–O bond.
  • Bonds connecting the benzyl group to the methoxy oxygen.
    This flexibility allows multiple low-energy conformers, as modeled in PubChem’s 3D structure.

Tables

Property Value Source
IUPAC Name 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline
CAS Number 439095-33-7
Molecular Formula C₁₃H₁₀Cl₂FNO
Molecular Weight (g/mol) 286.13
XLogP3 4.1
Rotatable Bond Count 3

Properties

IUPAC Name

2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-10-5-11(15)13(6-12(10)17)18-7-8-2-1-3-9(16)4-8/h1-6H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSZPQSDCVLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381374
Record name 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-33-7
Record name 2,4-Dichloro-5-[(3-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline typically involves the reaction of 2,4-dichloroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted anilines or thiols.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

  • Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, derivatives of this compound have shown significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to established anti-inflammatory drugs like diclofenac .
  • Anticancer Properties : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications to the aniline moiety can enhance anticancer activity .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science.

  • Polymer Chemistry : The compound can serve as a functional monomer in the synthesis of polymers with specific electronic or optical properties. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials used in electronics and photonics.

Case Study 1: Anti-inflammatory Screening

A study conducted on various aniline derivatives showed that this compound significantly inhibited COX enzymes. The IC50 values were recorded as follows:

CompoundIC50 (COX-1)IC50 (COX-2)
This compound19.45 μM42.1 μM
Diclofenac15 μM30 μM

This case highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that derivatives of this compound exhibited varying degrees of cytotoxicity:

CompoundIC50 (nM)
Compound A28.5
Compound B31.4
This compound35.0

The results indicated that structural modifications could enhance the anticancer efficacy of the parent compound .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

3-Chloro-4-((3-fluorobenzyl)oxy)aniline (CAS 202197-26-0)

  • Structure : Chloro at 3-position, fluorobenzyloxy at 4-position.
  • Synthesis: Used in lapatinib-like headgroups; synthesized via nucleophilic substitution or amination (e.g., refluxing with aryl chlorides in 2-propanol) .
  • Biological Activity : Exhibits potent inhibition against Plasmodium falciparum (EC50 = 27 nM for NEU-627 derivative) but reduced efficacy against Leishmania .
  • Challenges : Lower yields (~9%) in acid-catalyzed amination due to steric hindrance .

4-((3-Fluorobenzyl)oxy)aniline

  • Structure : Lacks chloro substituents; fluorobenzyloxy at 4-position.
  • Synthesis : Simpler synthesis via benzyloxy group introduction (e.g., SN2 reactions).
  • Biological Activity : Less potent than chloro-substituted analogs, highlighting the importance of halogenation for target binding .

3-Chloro-4-fluoroaniline

  • Structure : Chloro at 3-position, fluoro at 4-position.
  • Synthesis: Used in 4-arylaminoquinazoline derivatives via Dimroth rearrangement (yields: 84–92.5%) .
  • Biological Activity : Contributes to EGFR inhibition in anticancer studies but lacks the fluorobenzyloxy group, reducing steric bulk .

2-Chloro-4-((3-fluorobenzyl)oxy)aniline

  • Structure : Chloro at 2-position, fluorobenzyloxy at 4-position.
  • Synthesis : Yields drop to 13% due to increased steric hindrance near the reaction site .

Structural and Functional Analysis

Substituent Effects on Reactivity and Yield

Compound Chloro Positions Fluorobenzyloxy Position Synthesis Yield Key Reference
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline 2,4 5 Not reported
3-Chloro-4-((3-fluorobenzyl)oxy)aniline 3 4 ~9%
2-Chloro-4-((3-fluorobenzyl)oxy)aniline 2 4 13%
4-((3-Fluorobenzyl)oxy)aniline None 4 >80% (estimated)
  • Steric Hindrance : Ortho-substituted chloro groups (e.g., 2-position) reduce yields significantly compared to meta-substituted analogs .
  • Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity but complicate nucleophilic amination .

Biological Activity

2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its inhibitory effects on various enzymes, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorinated aniline core substituted with a fluorobenzyl ether. This structural configuration is critical for its biological activity, influencing interactions with biological targets.

Inhibition of Autotaxin

Recent studies have highlighted the compound's role as a potent inhibitor of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. The compound demonstrated an IC50 value of approximately 32 nM, indicating strong inhibitory potential against ATX activity. This inhibition was shown to significantly reduce the invasion of A2058 human melanoma cells in vitro .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a series of experiments, derivatives of this compound were tested against cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The results indicated that certain derivatives could effectively suppress COX enzyme activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the aromatic rings significantly influence the potency and selectivity of the compound against various targets. For instance, increasing the number of fluorine substituents on the aromatic ring enhanced binding affinity and inhibitory activity against ATX . Table 1 summarizes key derivatives and their corresponding IC50 values against ATX:

CompoundIC50 (nM)Comments
This compound32Potent ATX inhibitor
3a (3,4-difluoro analogue)31Improved potency
3b (3,4,5-trifluoro analogue)9Highest potency observed

Melanoma Metastasis

In vivo studies demonstrated that treatment with this compound significantly reduced metastasis in B16 melanoma models. The mechanism appears to involve modulation of ATX activity, leading to decreased tumor cell migration and invasion .

Chemotherapeutic Resistance

Another critical finding was its ability to overcome chemotherapeutic resistance in breast cancer stem-like cells. The compound effectively sensitized these cells to paclitaxel treatment, suggesting potential for use in combination therapies .

Q & A

Q. What are the environmental and health hazards of this compound?

  • Answer : Limited specific data, but structurally similar anilines are classified as:
  • GHS Category 4 (LD50_{50} >2000 mg/kg).
  • Moderate toxicity with potential skin/eye irritation. Environmental persistence requires proper waste disposal .

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